Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Description
Historical Development of Substituted Thiophene Derivatives
Thiophene, a five-membered heterocyclic ring containing sulfur, was first isolated in 1883 by Viktor Meyer. Its electron-rich aromatic system and bioisosteric properties—mimicking phenyl rings while offering enhanced metabolic stability—quickly positioned it as a valuable pharmacophore. Early synthetic methods, such as the Paal-Knorr reaction (using 1,4-diketones with sulfiding agents) and Gewald reaction (condensing aldehydes with cyano esters and sulfur), laid the groundwork for functionalized thiophene derivatives. By the mid-20th century, substitutions at the 2- and 3-positions of the thiophene ring became a focal point, enabling tailored interactions with biological targets.
The introduction of methyl, amino, and carbamoyl groups marked a pivotal shift toward structurally diversified thiophenes. For instance, methyl substitution enhances lipophilicity, improving membrane permeability, while amino groups facilitate hydrogen bonding with enzymes or receptors. These modifications culminated in compounds like methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate, which integrates multiple functional groups for optimized bioactivity.
Table 1: Milestones in Thiophene Derivative Development
Significance of Aminothiophene Carboxylates in Drug Discovery
Aminothiophene carboxylates, characterized by an amino group and ester moiety on the thiophene ring, serve as versatile intermediates in medicinal chemistry. The amino group enhances solubility and participates in hydrogen bonding, while the ester allows for further functionalization. For example, methyl 3-aminothiophene-2-carboxylate is a precursor to quinazolinocarboline alkaloids and thienopyrimidinone analogs, which exhibit antitumor and antimicrobial properties.
The structural flexibility of these compounds enables broad pharmacological applications:
- Antimicrobial Activity : Substituted aminothiophenes disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
- Anticancer Potential : Thienopyrimidinones derived from aminothiophene carboxylates inhibit kinase signaling pathways.
- Anti-inflammatory Effects : Carboxylate esters modulate cyclooxygenase (COX) activity, reducing prostaglandin synthesis.
Table 2: Key Aminothiophene Carboxylates and Applications
Evolution of Research on Carbamoyl-Substituted Thiophenes
Carbamoyl-substituted thiophenes, such as this compound, represent a sophisticated evolution in thiophene chemistry. The carbamoyl group (-CONH2) introduces hydrogen-bonding capabilities and structural rigidity, enhancing target specificity.
Structural Analysis of this compound
Recent studies highlight its role as a kinase inhibitor precursor, particularly targeting tyrosine kinases involved in cancer proliferation. The compound’s rotatable bond count (4) and polar surface area (81 Ų) suggest favorable pharmacokinetics, balancing membrane permeability and solubility.
Table 3: Comparative Analysis of Carbamoyl-Substituted Thiophenes
Properties
IUPAC Name |
methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-7-10(14(19)20-2)12(16)21-11(7)13(18)17-9-5-3-8(15)4-6-9/h3-6H,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSAQGWLDPSZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and optimizations are made to improve efficiency and reduce costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and recycling of solvents and catalysts to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with its analogs:
Notes:
- Lipophilicity : The 4-chlorophenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl analog, as evidenced by higher calculated log k values in similar compounds .
- Molecular Weight : The methyl ester derivative is lighter than its ethyl counterpart by ~14 g/mol due to the shorter ester chain.
Biological Activity
Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H12ClN2O3S
- Molecular Weight : 300.76 g/mol
- CAS Number : 862653-11-0
The presence of the chlorophenyl group and the thiophene ring contributes to its pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity against various strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes. Inhibition of AChE is significant for treating conditions like Alzheimer's disease, while urease inhibition is vital for managing infections caused by urease-producing bacteria .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, a study reported that at concentrations around 50 μM, the compound significantly reduced cell viability in breast cancer cells by promoting apoptotic pathways .
Hypoglycemic Effects
The compound also exhibits hypoglycemic activity , which may be beneficial in managing diabetes. Animal studies have indicated that administration of the compound leads to a notable decrease in blood glucose levels, potentially through insulin sensitization mechanisms .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial properties.
Case Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a dose-dependent decrease in cell viability with IC50 values of approximately 25 µM for MCF-7 cells, supporting its potential use in cancer therapy.
Research Findings Summary Table
Q & A
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to assess conformational stability in solvents (e.g., DMSO/water mixtures).
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., nucleophilic amino groups) .
- Intermolecular Interaction Analysis : Employ ConQuest (Cambridge Structural Database) to compare packing motifs with analogous thiophene derivatives .
Example : A DFT study on ethyl thiophene carboxylates revealed intramolecular H-bonding between the amino and ester groups, stabilizing the planar conformation .
How should researchers approach the interpretation of NMR and MS data to validate novel derivatives?
Advanced Research Question
- NMR Assignments :
- MS Fragmentation Patterns :
Pitfall Avoidance : For isomers, combine NOESY (to assess spatial proximity) and IR spectroscopy (to distinguish carbonyl environments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
